Cas no 797814-02-9 (3-amino-4-(pyrrolidin-1-yl)benzamide)

3-Amino-4-(pyrrolidin-1-yl)benzamide is a specialized organic compound featuring both an amino and a pyrrolidine substituent on a benzamide core. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the pyrrolidine ring enhances solubility and conformational flexibility, while the amino group offers a versatile site for further functionalization. Its well-defined chemical properties make it suitable for applications in medicinal chemistry, such as the development of kinase inhibitors or other targeted therapeutics. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
3-amino-4-(pyrrolidin-1-yl)benzamide structure
797814-02-9 structure
Product Name:3-amino-4-(pyrrolidin-1-yl)benzamide
CAS No:797814-02-9
MF:C11H15N3O
MW:205.256302118301
CID:3078241
PubChem ID:1076263
Update Time:2025-05-24

3-amino-4-(pyrrolidin-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-pyrrolidin-1-yl-benzamide
    • 3-amino-4-(pyrrolidin-1-yl)benzamide
    • A1-22419
    • 797814-02-9
    • VS-09813
    • AKOS000103660
    • 3-amino-4-pyrrolidin-1-ylbenzamide
    • BAS 04914591
    • BBL030445
    • STK292939
    • SR-01000326688-1
    • CS-0306274
    • SR-01000326688
    • EN300-57467
    • Inchi: 1S/C11H15N3O/c12-9-7-8(11(13)15)3-4-10(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)
    • InChI Key: VANPPMZMBVEQLB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=C(C=1)N)N1CCCC1)N

Computed Properties

  • Exact Mass: 205.121512110Da
  • Monoisotopic Mass: 205.121512110Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 72.4Ų

3-amino-4-(pyrrolidin-1-yl)benzamide Security Information

  • HazardClass:IRRITANT

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Additional information on 3-amino-4-(pyrrolidin-1-yl)benzamide

3-Amino-4-(Pyrrolidin-1-yl)benzamide (CAS No. 797814-02-9): A Comprehensive Overview

3-Amino-4-(pyrrolidin-1-yl)benzamide (CAS No. 797814-02-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article aims to provide a comprehensive overview of 3-amino-4-(pyrrolidin-1-yl)benzamide, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Properties and Structure: 3-Amino-4-(pyrrolidin-1-yl)benzamide is a small molecule with the molecular formula C10H13N3O and a molecular weight of 187.22 g/mol. The compound features an aromatic benzene ring substituted with an amino group at the 3-position and a pyrrolidine moiety at the 4-position, which is further functionalized with an amide group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for drug development.

Synthesis Methods: The synthesis of 3-amino-4-(pyrrolidin-1-yl)benzamide can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-chloroaniline with pyrrolidine in the presence of a base, followed by amidation with an appropriate carboxylic acid or acid chloride. Another approach involves the coupling of 3-aminoaniline with pyrrolidine using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). These synthetic strategies have been optimized to produce high yields and purity levels, making them suitable for large-scale production.

Biological Activities: Recent studies have highlighted the diverse biological activities of 3-amino-4-(pyrrolidin-1-yl)benzamide. One of the most notable applications is its potential as a neuroprotective agent. Research has shown that this compound can effectively protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of intracellular signaling pathways, including the activation of antioxidant enzymes and the inhibition of pro-inflammatory cytokines.

In addition to its neuroprotective effects, 3-amino-4-(pyrrolidin-1-yl)benzamide has also demonstrated anti-cancer properties. Studies have reported that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anti-cancer activity is attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways such as p53 and PI3K/Akt. These findings suggest that 3-amino-4-(pyrrolidin-1-yl)benzamide could be a promising lead compound for the development of novel cancer therapeutics.

Clinical Applications: The therapeutic potential of 3-amino-4-(pyrrolidin-1-yl)benzamide has been further explored in preclinical studies. Animal models have shown that this compound can effectively alleviate symptoms associated with neurodegenerative diseases and reduce tumor growth in cancer models. These results have paved the way for clinical trials to evaluate its safety and efficacy in human subjects. Ongoing clinical trials are currently investigating the use of 3-amino-4-(pyrrolidin-1-yl)benzamide in treating conditions such as Alzheimer's disease and non-small cell lung cancer.

Safety and Toxicology: Safety assessments are crucial for any potential drug candidate. Preclinical toxicology studies have indicated that 3-amino-4-(pyrrolidin-1-yl)benzamide exhibits low toxicity at therapeutic doses. However, as with any new compound, further studies are necessary to fully understand its long-term safety profile. Researchers are actively working to optimize dosing regimens and delivery methods to maximize therapeutic benefits while minimizing potential side effects.

FUTURE DIRECTIONS AND CONCLUSIONS: The promising biological activities and therapeutic potential of 3-amino-4-(pyrrolidin-1-yl)benzamide make it an exciting area of research in medicinal chemistry and pharmaceutical science. Future studies will likely focus on elucidating the detailed mechanisms underlying its biological effects, optimizing its pharmacological properties, and advancing it through clinical trials. As research progresses, it is anticipated that 3-amino-4-(pyrrolidin-1-yl)benzamide will play a significant role in the development of new treatments for neurological disorders and cancer.

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